molecular formula C12H10ClNO3 B1611712 5-(4-Chlorophenyl)isoxazole-3-propionic acid CAS No. 870704-00-0

5-(4-Chlorophenyl)isoxazole-3-propionic acid

Cat. No.: B1611712
CAS No.: 870704-00-0
M. Wt: 251.66 g/mol
InChI Key: RHKHSBMLUYKYIZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-propionic acid is a heterocyclic compound featuring an isoxazole ring substituted at position 5 with a 4-chlorophenyl group and at position 3 with a propionic acid chain. This compound is structurally analogous to bioactive isoxazole derivatives, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a well-characterized glutamate receptor agonist . However, its pharmacological or industrial applications remain understudied, as it is listed as discontinued in commercial catalogs .

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKHSBMLUYKYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584694
Record name 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-00-0
Record name 5-(4-Chlorophenyl)-3-isoxazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes or Alkenes

A common and versatile method for synthesizing isoxazole rings is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. This approach can be adapted to introduce aryl substituents such as the 4-chlorophenyl group.

  • Metal-free cycloaddition : Using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes nitrile oxide generation and cycloaddition with alkynes without metal catalysts, yielding 3,5-disubstituted isoxazoles under mild conditions.

  • Acidic aqueous conditions : Cycloaddition can also be performed in aqueous acidic media, which offers environmentally benign conditions and good yields.

  • Ultrasound-assisted synthesis : Ultrasound radiation has been applied to synthesize 3-alkyl-5-aryl isoxazoles efficiently without catalysts, reducing reaction time and simplifying work-up.

Condensation Reactions and Functional Group Transformations

Specific Patent-Documented Synthesis of Substituted Isoxazole Carboxylic Acids

A detailed process described in patent US3466296A outlines the preparation of methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. The key steps include:

  • Preparation of methyl esters of substituted isoxazoles by condensation of benzohydroxamoyl chlorides with appropriate substrates.

  • Hydrolysis of methyl esters to carboxylic acids by refluxing with potassium hydroxide in ethanol-water mixtures for several hours.

  • Work-up involving extraction, washing with toluene and methylene chloride, filtration through diatomaceous earth, pH adjustment with hydrochloric acid, and drying to isolate the acid product with high purity and yield (e.g., 36.7 g obtained from 40.6 g ester).

While this patent focuses on 2,6-dichlorophenyl substitution, the methodology is adaptable to 4-chlorophenyl analogs by substituting the aryl precursor accordingly.

Detailed Preparation Procedure Example (Adapted for this compound)

Step Reagents and Conditions Description Outcome
1 4-Chlorobenzohydroxamoyl chloride + appropriate alkyne or β-diketone Formation of isoxazole ring via condensation or cycloaddition Formation of methyl 3-(4-chlorophenyl)-5-substituted isoxazole-4-carboxylate
2 Reflux with KOH in ethanol-water (e.g., 7 hours) Hydrolysis of methyl ester to carboxylic acid Conversion to this compound
3 Extraction with water and organic solvents (toluene, methylene chloride) Purification of crude product Removal of impurities and isolation of acid
4 Acidification with HCl to pH ~1.8 Precipitation of acid product Crystallization of pure acid
5 Filtration, washing, drying at 50 °C Final purification Obtaining dry, pure this compound

Analytical Data and Research Findings

  • Yields and Purity : The described hydrolysis and purification steps typically yield the carboxylic acid in 80-90% yield with melting points around 220-222 °C for closely related isoxazole acids, indicating high purity.

  • Reaction Times and Conditions : Reflux times of 6-8 hours in ethanol-water mixtures with potassium hydroxide are standard for ester hydrolysis. Mild acidification and low-temperature crystallization improve product isolation.

  • Environmental Considerations : Recent research emphasizes environmentally benign methods such as aqueous media reactions, catalyst-free conditions, and use of ionic liquids, which can be adapted to this synthesis to reduce hazardous waste and improve sustainability.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes) Nitrile oxides, alkynes, DBU or acid catalyst Room temp or mild heating, aqueous or organic solvents High regioselectivity, metal-free, mild Requires nitrile oxide precursors
β-Diketone + Hydroxylamine β-Diketone, hydroxylamine hydrochloride, ionic liquids or water Mild heating, catalyst-free Environmentally friendly, high yields Limited to β-diketone substrates
Ester Hydrolysis (Patent method) Methyl ester of isoxazole, KOH, ethanol-water Reflux 7 hours High yield, scalable Requires ester precursor synthesis
Ultrasound-Assisted Cycloaddition Nitrile oxides, alkynes, ultrasound Short reaction time, no catalyst Rapid, mild conditions Requires ultrasound equipment

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification to form bioactive derivatives. A 2013 study synthesized methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate via acid-catalyzed esterification, achieving an 82% yield . This ester demonstrated potent larvicidal activity against Aedes aegypti larvae (LC₅₀ = 1.2 µM), outperforming the parent acid (LC₅₀ = 8.5 µM) .

Reaction Conditions :

  • Reagents : Methanol, sulfuric acid (catalyst)

  • Temperature : Reflux at 65°C

  • Time : 6 hours

DerivativeLarvicidal LC₅₀ (µM)Yield (%)
Propionic acid8.5-
Methyl ester1.282

Amidation Reactions

The acid readily forms carboxamides, enhancing pharmacological properties. Patent WO2007078113A1 reports derivatives like 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-isoxazole-3-carboxamide , synthesized via coupling with amines using EDCI/HOBt. These derivatives act as Wnt/β-catenin signaling agonists, showing potential in neurodegenerative disease research .

Typical Protocol :

  • Reagents : EDCI, HOBt, DMF solvent

  • Conditions : Room temperature, 12 hours

  • Yield : 60–75%

Cyclization to Oxadiazolines

Heating with acetic anhydride induces cyclization to 4-acetyl-1,3,4-oxadiazolines. A 2012 study achieved this transformation in 48–55% yield .

Reaction Pathway :

  • Acetylation : Propionic acid reacts with acetic anhydride to form a mixed anhydride.

  • Cyclization : Intramolecular nucleophilic attack forms the oxadiazoline ring.

Example :

  • Product : 4-Acetyl-5-(4-chlorophenyl)isoxazole-3-propionyl-oxadiazoline

  • Conditions : Ac₂O, 80°C, 2 hours

1,3-Dipolar Cycloaddition

The isoxazole ring participates in cycloaddition reactions. Arylnitrile oxides react with terminal alkynes to form 3,5-disubstituted isoxazoles . While this reaction is typically used in synthesis, the product’s stability suggests potential for further functionalization.

Key Data :

  • Nitrile Oxide Source : 4-Chlorobenzaldehyde oxime

  • Dipolephile : Propargyl alcohol

  • Yield : 20–79% depending on substituents

Biological Activity-Driven Modifications

Structural analogs were tested for antimicrobial and insecticidal properties:

ModificationActivitySource
Hydrazide derivativesAntimicrobial (MIC = 64 µg/mL)
CarboxamidesNeuroprotective (Wnt activation)
Ester derivativesLarvicidal (LC₅₀ = 1.2 µM)

Comparative Reactivity Insights

  • Acid vs. Alcohol Derivatives : Propionic acid derivatives show 7-fold higher larvicidal activity than corresponding alcohols .

  • Electron-Withdrawing Groups : The 4-chlorophenyl group enhances electrophilicity, facilitating nucleophilic substitutions at the isoxazole ring .

Scientific Research Applications

Pharmaceutical Development

5-(4-Chlorophenyl)isoxazole-3-propionic acid serves as a key intermediate in the synthesis of novel drugs, particularly those targeting neurological disorders. Its structural characteristics make it a candidate for developing neuroprotective agents that can mitigate conditions such as Alzheimer's disease and other neurodegenerative disorders .

Neuroscience Research

The compound is utilized in studies investigating synaptic transmission and plasticity. Research has shown that it may influence mechanisms underlying learning and memory, making it valuable for understanding cognitive functions and developing treatments for cognitive impairments .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard. It aids in the quantification of similar compounds in complex biological samples, ensuring accuracy in research findings related to pharmacokinetics and drug metabolism .

Agrochemical Applications

This compound is being explored for its potential use in developing herbicides. Its application could lead to more effective agricultural practices with reduced environmental impact, contributing to sustainable farming initiatives .

Material Science

In material science, this compound is investigated for its properties in polymer chemistry. It may enhance the performance of materials used across various industrial applications, potentially leading to innovations in material development .

Case Studies and Research Findings

Research studies have demonstrated various biological activities associated with this compound:

  • Antioxidant Activity : A study by Tiwari et al. (2021) evaluated the antioxidant properties of this compound using models such as Caenorhabditis elegans and human primary fibroblasts, revealing superior antioxidant activities compared to established antioxidants like quercetin.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of several enzymes, including acetylcholinesterase (AChE), which is linked to therapeutic strategies for Alzheimer's disease, and tyrosine kinases, making it relevant for cancer treatment.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-propionic acid involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Isoxazole Propionic Acids

The brominated analog, 5-(4-bromophenyl)isoxazole-3-propionic acid, differs only in the halogen substituent (Br vs. Cl). While both halogens are electron-withdrawing, bromine’s larger atomic radius may alter steric interactions and lipophilicity.

Property 5-(4-Chlorophenyl)isoxazole-3-propionic acid 5-(4-Bromophenyl)isoxazole-3-propionic acid
Molecular Formula C₁₂H₁₀ClNO₃ C₁₂H₁₀BrNO₃
Molecular Weight (g/mol) 275.67 320.12
Halogen Van der Waals Radius 1.75 Å (Cl) 1.85 Å (Br)
LogP (Predicted) 2.8 3.1

Functional Group Variations: Esters and Methoxy Derivatives

Replacement of the propionic acid chain with esters or methoxy groups significantly alters reactivity and bioavailability. For example:

  • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (Similarity: 0.60): The methoxy group increases electron density on the aryl ring, while the ester moiety reduces solubility in aqueous environments compared to the carboxylic acid .
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (Similarity: 0.59): The methoxy group may enhance metabolic stability but reduce electrophilic reactivity compared to the chloro-substituted analog .

Triazole-Based Analogs with 4-Chlorophenyl Groups

Electronic and Spectroscopic Properties

DFT studies on structurally related chlorophenyl-propenone derivatives (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveal that the 4-chlorophenyl group induces significant electron delocalization and stabilizes the lowest unoccupied molecular orbital (LUMO). This property is critical for interactions with biological targets or catalytic surfaces . Comparable computational modeling of this compound could predict its reactivity in synthetic or medicinal contexts.

Biological Activity

5-(4-Chlorophenyl)isoxazole-3-propionic acid, commonly referred to as 4-chlorophenyl isoxazole propionic acid, is a synthetic compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been shown to modulate the activity of various ligand-gated ion channels, particularly those involved in excitatory neurotransmission. The compound acts as an allosteric modulator, influencing synaptic plasticity and potentially impacting cognitive functions.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in several areas:

  • Neurology : It has been studied for its effects on cognitive enhancement and memory improvement. The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs) suggests a role in neuroprotection and neuroplasticity .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of isoxazole compounds exhibit antimicrobial properties against various bacterial strains and fungi, although specific data on this compound remains limited .

Case Studies and Research Findings

  • Cognitive Enhancement : A study explored the effects of related compounds on cognitive impairment induced by ethanol. The results indicated that certain isoxazole derivatives could attenuate deficits in memory recall, suggesting potential applications in treating alcohol-related cognitive decline .
  • Antimicrobial Properties : In vitro testing of related isoxazole derivatives showed significant activity against Gram-positive bacteria and Candida albicans. While specific data on this compound was not highlighted, the structural similarities imply potential for similar activity .
  • Neuroprotective Effects : Research into the modulation of AMPARs has shown that compounds like this compound could play a role in enhancing synaptic function and neuroprotection, with implications for conditions such as Alzheimer's disease .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityPotential Applications
This compoundModulates AMPARs; Cognitive enhancementNeurological disorders
N-(4-chlorophenyl)-3-methyl-5-isoxazoleacetamideCognitive improvementAlcohol-related impairment
Isoxazole derivativesAntimicrobial activityBacterial infections

Q & A

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)isoxazole-3-propionic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves esterification of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid followed by hydrolysis. For example, methyl ester derivatives can be synthesized using methanol and acid catalysts, followed by purification via flash chromatography (e.g., 50:50 EtOAc/hexanes) to achieve ~19% yield . Recrystallization from ethanol is effective for removing impurities, as demonstrated in analogous oxadiazole syntheses . Key steps include acidification with dilute HCl to precipitate the product and thin-layer chromatography (TLC) with methanol:chloroform (2:8) for purity validation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • Melting Point Analysis : A sharp melting point of 164–165°C confirms crystalline purity .
  • Spectroscopy : 1^1H/13^13C NMR and IR spectroscopy validate the isoxazole ring, chlorophenyl group, and propionic acid chain.
  • Chromatography : TLC (methanol:chloroform) and HPLC (C18 column, acetonitrile/water mobile phase) ensure homogeneity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms the molecular ion peak at m/z 237.64 (C11_{11}H8_8ClNO3_3) .

Q. How should researchers handle storage and stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis of the acid moiety. Stability studies suggest monitoring via accelerated degradation tests (40°C/75% RH for 6 months) to assess shelf life .

Advanced Research Questions

Q. What experimental strategies are recommended for studying its interaction with glutamate receptors?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-AMPA) in competitive binding studies on rodent brain membranes. The isoxazole-propionic acid backbone suggests potential AMPA receptor affinity, requiring IC50_{50} determination via saturation curves .
  • Electrophysiology : Patch-clamp recordings on hippocampal neurons can assess ion flux modulation. Pre-treat cells with NMDA/KA receptor antagonists (e.g., CNQX) to isolate AMPA-specific responses .

Q. How can structural modifications enhance target specificity or potency?

  • Methodological Answer :
  • SAR Studies : Introduce substituents at the 4-chlorophenyl or propionic acid positions. For example:
  • Replace Cl with Br or CF3_3 to alter lipophilicity.
  • Esterify the acid group (e.g., ethyl ester) to improve blood-brain barrier penetration .
  • Computational Modeling : Docking simulations (AutoDock Vina) using AMPA receptor crystal structures (PDB: 3KG2) predict binding modes and guide synthetic priorities .

Q. How should researchers address discrepancies in reported biological activities?

  • Methodological Answer :
  • Standardize Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).
  • Purity Reassessment : Use orthogonal techniques (HPLC + NMR) to rule out batch variability.
  • Meta-Analysis : Compare datasets across species (e.g., murine vs. human neuronal cultures) to identify model-specific biases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(4-Chlorophenyl)isoxazole-3-propionic acid
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5-(4-Chlorophenyl)isoxazole-3-propionic acid

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